6-Bromo-4-fluoropyridin-3-amine
Description
General Context of Halogenated Aminopyridines in Contemporary Chemical Research
Halogenated aminopyridines are a class of organic compounds that have garnered significant attention in chemical research. The presence of halogen atoms (fluorine, chlorine, bromine, or iodine) and an amino group on the pyridine (B92270) core imparts unique electronic properties and reactivity to these molecules. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making these compounds particularly valuable in drug discovery and the development of agrochemicals. The amino group provides a reactive handle for a variety of chemical transformations, including amide bond formation and participation in cross-coupling reactions.
Strategic Importance of 6-Bromo-4-fluoropyridin-3-amine as a Versatile Synthetic Intermediate and Scaffold
The specific arrangement of functional groups in this compound makes it a strategically important synthetic intermediate. The bromine atom at the 6-position is susceptible to a range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The fluorine atom at the 4-position can influence the acidity of the neighboring C-H bonds and can also serve as a site for nucleophilic aromatic substitution under certain conditions. The amino group at the 3-position is a key nucleophilic center, enabling the formation of amides, sulfonamides, and other derivatives. This trifunctional nature allows for sequential and site-selective modifications, providing a robust scaffold for building molecular complexity.
Overview of Key Academic Research Trajectories for this compound
While specific academic publications detailing the extensive use of this compound are still emerging, its structural motifs are present in compounds explored in patent literature, particularly in the development of novel kinase inhibitors and other therapeutic agents. The research trajectory for this compound is primarily focused on its application as a key building block in the synthesis of biologically active molecules. Its potential lies in the ability to generate libraries of diverse compounds for high-throughput screening in drug discovery programs. Furthermore, its utility in the synthesis of functional materials, where the pyridine core and halogen atoms can tune electronic and photophysical properties, represents another promising avenue of research.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1806995-29-8 |
| Molecular Formula | C5H4BrFN2 |
| Molecular Weight | 191.00 g/mol |
| Appearance | Off-White to Light Brown Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in polar organic solvents |
Note: Physical properties such as melting and boiling points are not consistently reported in publicly available sources and may vary depending on purity.
Synthesis of this compound
A general method for the preparation of fluoropyridine compounds, which can be adapted for the synthesis of this compound, has been described in the patent literature. google.com One plausible synthetic route involves the following key steps:
Bromination of a suitable aminopyridine precursor: This step introduces the bromine atom onto the pyridine ring.
Nitration: Introduction of a nitro group, which can later be reduced to the desired amine.
Fluorination: The fluorine atom is often introduced via a nucleophilic aromatic substitution reaction, such as the Balz-Schiemann reaction or by using fluoride (B91410) salts. A Chinese patent describes a method where aminopyridine compounds are brominated and then fluorinated using an improved Balz-Schiemann reaction, or alternatively, nitropyridine compounds are brominated, denitrified, and then fluorinated. google.com
Reduction of the nitro group: The nitro group is reduced to an amine to yield the final product.
The specific starting materials and reaction conditions would need to be optimized for the synthesis of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4BrFN2 |
|---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
6-bromo-4-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H4BrFN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 |
InChI Key |
DUQAXCOYZDOQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 4 Fluoropyridin 3 Amine and Its Precursors
Regioselective Synthesis Strategies for 6-Bromo-4-fluoropyridin-3-amine
Design and Selection of Pyridine (B92270) Precursors for Halogenation and Amination
The choice of the initial pyridine precursor is fundamental to a successful synthesis. The electronic nature of the substituents already present on the ring governs the reactivity and the position of subsequent functionalization.
Activating and Deactivating Effects : Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution (EAS) difficult, as the reaction requires harsh conditions and typically directs incoming electrophiles to the C3 position. nsf.govyoutube.com To overcome this, precursors are often designed with electron-donating groups (EDGs) to enhance reactivity or with specific directing groups to ensure correct regiochemistry. Conversely, electron-withdrawing groups (EWGs) further deactivate the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution (SNAr).
Strategic Precursor Selection : A plausible synthetic route for this compound might start from a precursor like a 3-aminopyridine (B143674) or a 4-halopyridine. For instance, starting with a 3-amino-4-chloropyridine (B21944) would allow for subsequent fluorination via SNAr at C4, followed by a regioselective bromination at C6. The amino group at C3 acts as an ortho-, para-director, activating the C2, C4, and C6 positions. The challenge lies in controlling the selectivity between these positions. Alternatively, starting with a pyridine N-oxide can activate the C2 and C4 positions for both electrophilic and nucleophilic attack, providing a versatile entry point for functionalization. nih.govnih.gov
Directed Halogenation and Fluorination Techniques on Pyridine Ring Systems
Introducing halogen atoms at specific positions on the pyridine ring requires specialized techniques that go beyond simple electrophilic addition.
Fluorination : Direct C-H fluorination of pyridines can be achieved using reagents like silver(II) fluoride (B91410) (AgF₂), which selectively fluorinates the position alpha to the ring nitrogen (C2). acs.orgresearchgate.net However, to achieve C4 fluorination, an SNAr approach is more common. This involves a precursor with a good leaving group, such as a chloro or nitro group, at the C4 position. The use of pyridine N-oxides is particularly effective, as they enhance the electrophilicity of the C4 position, facilitating nucleophilic substitution with a fluoride source. nih.gov Another advanced method involves installing a phosphonium (B103445) salt at the 4-position, which can then be displaced by a halide nucleophile. nih.govnih.govresearchgate.net
Bromination : Electrophilic bromination of unsubstituted pyridine requires high temperatures and strong acids, leading primarily to 3-bromopyridine. nsf.govyoutube.com To achieve the desired 6-bromo substitution pattern, the synthesis must rely on directing effects from other substituents. An amino group at C3, for example, would strongly direct bromination to the C6 position. Another strategy involves a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates to achieve 3-halogenation under mild conditions, showcasing the advanced methods needed for precise control. nsf.govchemrxiv.org
Table 1: Comparison of Selected Pyridine Halogenation Techniques
| Technique | Position Selectivity | Reagents | Conditions | Notes |
| Direct C-H Fluorination | C2 | AgF₂ | Ambient temperature | Effective for fluorination adjacent to the ring nitrogen. acs.orgresearchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | C4 | Fluoride source (e.g., TBAF) | Mild to moderate temperatures | Requires a good leaving group (e.g., -NO₂, -Cl) at the target position. nih.gov |
| Phosphonium Salt Displacement | C4 | Designed phosphine (B1218219), then halide source | Two-step process | Allows for halogenation of unactivated pyridines. nih.govresearchgate.net |
| Electrophilic Bromination | C3 | Br₂, H₂SO₄/oleum | High temperatures (~300 °C) | Low yield for simple pyridines due to ring deactivation. youtube.com |
| Directed Bromination | C6 (ortho to EDG) | NBS or Br₂ | Varies | Relies on a strong electron-donating group (e.g., -NH₂) at C3 or C5. |
| Zincke Imine Strategy | C3 | Zincke salt, halogen source | Mild conditions | Involves a temporary ring-opening to facilitate regioselective halogenation. nsf.govchemrxiv.org |
Amination Procedures for Substituted Pyridyl Substrates
The introduction of the amino group at the C3 position is a critical step. If not present in the starting material, it can be installed using several modern methods.
Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group (like a halogen) is present at the C3 position, direct amination via SNAr can be attempted, although substitution at C3 is generally less facile than at C2 or C4.
Chichibabin Reaction : This classic reaction uses sodium amide to directly aminate pyridines, typically at the C2 position. youtube.com While historically significant, it often requires high temperatures and lacks the regiochemical control needed for a complex target like this compound.
Modern Amination via Phosphonium Salts : A more recent, metal-free approach involves the conversion of a pyridine C-H bond into a phosphonium salt. This activated intermediate can then react with an amine source, such as sodium azide, followed by reduction to furnish the aminopyridine. nih.gov This method offers high regioselectivity, often targeting the C4 position unless it is blocked. nih.gov
Catalytic Amination : Palladium-catalyzed amination (discussed in 2.2.1) is a highly versatile and widely used method for forming C-N bonds on halo-pyridines. acs.org
Optimized Reaction Conditions and Catalytic Systems for this compound Synthesis
Modern organic synthesis heavily relies on catalysis to achieve high efficiency, yield, and selectivity under mild conditions. Both metal-catalyzed and metal-free approaches have seen significant advancements.
Palladium-Catalyzed Approaches for C-N and C-Halogen Bond Formation
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, particularly for the formation of carbon-nitrogen bonds in reactions like the Buchwald-Hartwig amination.
This methodology is highly effective for coupling aryl halides (including bromopyridines) with a wide range of amines. nih.govnih.gov A typical catalytic system consists of a palladium precursor, a phosphine ligand, and a base. The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands such as Xantphos or tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are often employed to facilitate the key reductive elimination step and prevent catalyst decomposition. nih.govresearchgate.net
For the synthesis of a substituted aminopyridine, a bromopyridine precursor would be reacted with an ammonia (B1221849) equivalent or a protected amine in the presence of the palladium catalyst system. While C-Br bonds are highly reactive in these couplings, even the less reactive C-Cl bonds can be activated with a higher catalyst load or more specialized ligands. nih.govnih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Amination of Halopyridines
| Component | Example(s) | Typical Conditions | Purpose |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 5-10 mol% | The active catalyst source. nih.govnih.gov |
| Ligand | Xantphos, P(t-Bu)₃, DPPF | 7.5-15 mol% | Stabilizes the Pd center and facilitates the catalytic cycle. acs.orgnih.govnih.gov |
| Base | Cs₂CO₃, K₃PO₄, LiN(TMS)₂ | 1.5-2.0 equivalents | Activates the amine and facilitates the deprotonation steps. acs.orgnih.govresearchgate.net |
| Solvent | Toluene, Dioxane, DME | Anhydrous | Provides the reaction medium. nih.govnih.gov |
| Temperature | 80-110 °C | - | Provides energy to overcome activation barriers. nih.govnih.gov |
| Substrate | Bromo- or Chloropyridines | - | The electrophilic coupling partner. Bromo derivatives are generally more reactive. acs.orgnih.gov |
Metal-Free Synthetic Routes and Their Advancements
While palladium catalysis is powerful, the development of metal-free alternatives is a significant goal in green chemistry to avoid issues of cost and metal contamination in the final products.
Nucleophilic Aromatic Substitution (SNAr) : As previously mentioned, SNAr is a primary metal-free pathway for introducing nucleophiles like fluoride and amines onto the pyridine ring. nih.govacs.org Advancements in this area focus on activating otherwise unreactive positions. For instance, converting a pyridine to its N-oxide or pyridinium (B92312) salt dramatically increases its susceptibility to nucleophilic attack at the C2 and C4 positions. nih.govnih.gov
Phosphonium Salt Chemistry : The strategy of converting a pyridine C-H bond into a phosphonium salt, which then serves as a leaving group, is a versatile metal-free platform. It allows for the regioselective introduction of halides and amines at the C4 position (or C2 if C4 is blocked) on a wide variety of pyridine scaffolds. researchgate.netnih.gov
Zincke Imine Intermediates : The revival and modification of the Zincke reaction provide a novel metal-free route for the 3-halogenation of pyridines. By temporarily opening the pyridine ring to form a reactive acyclic imine, electrophilic halogenation can occur with high regioselectivity at a position that is otherwise difficult to functionalize directly. nsf.govchemrxiv.org This approach is compatible with complex molecules and avoids the harsh conditions of traditional electrophilic halogenation. nsf.gov
Green Chemistry Principles and Sustainable Methodologies in Pyridine Synthesis
The modern synthesis of pyridine derivatives is increasingly influenced by the principles of green chemistry, which prioritize the development of environmentally benign, efficient, and safe chemical processes. These sustainable approaches are critical for the synthesis of complex heterocyclic molecules, including the precursors to this compound. Key methodologies include multicomponent reactions, microwave-assisted synthesis, and the use of ionic liquids.
Multicomponent Reactions (MCRs)
Microwave-Assisted Synthesis
The application of microwave irradiation in organic synthesis is a well-established green chemistry technique that dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes. This rapid, uniform heating can lead to higher product yields, improved purity by minimizing side reactions, and significant energy savings. In the context of pyridine synthesis, microwave assistance has been successfully applied to one-pot MCRs, enabling the rapid and efficient construction of diverse pyridine scaffolds under solvent-free conditions, further enhancing the green credentials of the process.
Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that are often touted as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. In pyridine synthesis, ILs can function as both the reaction medium and catalyst, facilitating milder reaction conditions and improving yields and selectivity. Their properties can be fine-tuned by modifying the cation or anion, allowing for the design of task-specific ILs that can optimize a particular transformation. For example, acidic phosphonium-based ILs have been designed and successfully used as efficient and recyclable catalysts for the multicomponent synthesis of various pyridine systems.
The integration of these sustainable methodologies into the synthesis of pyridine precursors is pivotal for developing more economical and environmentally responsible manufacturing processes.
Table 1: Application of Green Chemistry Methodologies in Pyridine Synthesis
| Methodology | Core Green Chemistry Principle(s) | Key Advantages in Pyridine Synthesis |
| Multicomponent Reactions (MCRs) | Atom Economy, Step Economy, Waste Reduction | Enables the construction of complex and highly substituted pyridines in a single step, reducing solvent use and purification needs. |
| Microwave-Assisted Synthesis | Energy Efficiency, Enhancement of Reaction Rates | Drastically reduces reaction times (minutes vs. hours), often increases yields, and allows for solvent-free reactions, thereby minimizing waste and energy consumption. |
| Ionic Liquids (ILs) | Use of Safer Solvents and Auxiliaries, Catalysis, Recyclability | Act as non-volatile, recyclable solvents and catalysts, leading to milder reaction conditions, improved efficiency, and enhanced product selectivity. Their use can eliminate the need for volatile organic compounds. |
Scale-Up Considerations and Process Optimization for this compound Production
The transition of a synthetic route for a specialized chemical like this compound from a laboratory setting to industrial production is a complex undertaking. It requires rigorous process optimization to ensure safety, cost-effectiveness, scalability, and consistent product quality. While specific scale-up documentation for this compound is not publicly available, general principles for the industrial production of functionalized heterocyclic compounds are highly relevant.
Key Scale-Up and Optimization Parameters:
Synthetic Route Selection: An industrial-scale route must be robust, high-yielding, and utilize cost-effective, readily available starting materials. For complex molecules like substituted pyridines, this often involves re-evaluating and re-designing laboratory-scale syntheses to avoid expensive reagents or challenging purification steps like column chromatography.
Process Safety and Thermal Hazards: A critical step in scale-up is the assessment of thermal hazards. Many reactions, particularly those involving nitration or the use of organometallic reagents, can be highly exothermic. Reaction calorimetry is essential to determine the heat of reaction and to design adequate cooling systems to prevent thermal runaway.
Mixing and Heat/Mass Transfer: Efficient mixing is crucial in large reactors to maintain temperature homogeneity and ensure consistent reaction kinetics. Poor mixing can lead to the formation of hot spots, resulting in side reactions and reduced product quality. The geometry of the reactor and the type of agitator are critical design parameters.
Solvent and Reagent Handling: The choice of solvents is dictated by reaction performance, safety, environmental regulations, and cost. The ability to recover and recycle solvents is a major factor in the economic viability of a large-scale process. The handling of corrosive or toxic reagents, such as brominating agents, requires specialized equipment and stringent safety protocols.
Product Isolation and Purification: The method of product isolation must be scalable and efficient. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption. Optimization of crystallization conditions (solvent system, temperature profile, seeding) is crucial for achieving the desired purity and crystal form.
Continuous Flow Chemistry: For many processes, particularly those involving hazardous reactions or unstable intermediates, transitioning from traditional batch reactors to continuous flow systems offers significant advantages. Flow reactors provide superior control over reaction parameters (temperature, pressure, residence time), enhance safety, and can lead to higher yields and purity. For example, the synthesis of halo-substituted nicotinonitriles, analogous to the pyridine core of the target molecule, has been successfully streamlined from a five-step batch process to a single continuous flow step, increasing the yield from 58% to 92% and projecting a 75% reduction in production costs.
Table 2: Challenges and Strategies in Scaling Up Pyridine Synthesis
| Challenge | Potential Solution / Optimization Strategy |
| Poor Yield / Purity | Re-optimization of reaction conditions (temperature, concentration, catalyst loading) using Design of Experiments (DoE). Implementation of Process Analytical Technology (PAT) for real-time monitoring and control. |
| Exothermic Reactions / Thermal Runaway | Detailed thermal hazard assessment using reaction calorimetry. Implementation of robust cooling systems. Transition to continuous flow reactors for superior heat management. |
| Inefficient Purification | Development of a scalable crystallization process to replace chromatographic methods. Screening of various solvent systems and optimization of cooling profiles. |
| High Cost of Goods | Selection of a synthetic route with cheaper, more accessible starting materials. Optimization of the process to minimize reagent usage and maximize yield. Implementation of solvent recycling programs. |
| Environmental Impact / Waste | Application of green chemistry principles: use of catalytic instead of stoichiometric reagents, selection of greener solvents, and development of waste treatment protocols. Adoption of MCRs or one-pot procedures to minimize intermediate isolation. |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Fluoropyridin 3 Amine
Nucleophilic Aromatic Substitution (SNA) Reactions of 6-Bromo-4-fluoropyridin-3-amine
Nucleophilic aromatic substitution (SNA) is a key reaction class for functionalizing aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.org In the case of this compound, the electronegative halogen atoms facilitate attack by nucleophiles.
Substitution at Halogenated Positions (Bromine and Fluorine)
The pyridine (B92270) ring in this compound is activated towards nucleophilic attack due to the presence of the bromo and fluoro substituents. wikipedia.org Generally, in nucleophilic aromatic substitution reactions, the rate of reaction follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively. wikipedia.orgmasterorganicchemistry.com
However, the specific position of substitution (at the bromine or fluorine atom) can be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the electronic effects of the other substituents on the ring. wuxiapptec.comnih.gov
Regioselectivity and Site-Selectivity in SNAr Processes
The regioselectivity of SNA reactions on substituted pyridines is a complex interplay of electronic and steric factors. researchgate.net The amino group at the 3-position is an electron-donating group, which can influence the position of nucleophilic attack. The nitrogen atom in the pyridine ring and the halogen substituents are electron-withdrawing, creating electron-deficient sites that are susceptible to nucleophilic attack.
Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can help predict the most likely site of attack. wuxiapptec.com For di-substituted pyridines, the relative energies of the transition states for substitution at each halogenated position determine the final product distribution. wuxiapptec.com The solvent can also play a significant role in determining the regioselectivity of the reaction. researchgate.net
Electrophilic Aromatic Substitution (EAS) Reactions of this compound
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The outcome of EAS reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present on the ring. masterorganicchemistry.com
Reactivity at the Pyridine Ring Positions
The pyridine ring is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring in this compound will dictate the position of further substitution. The available positions for electrophilic attack are C-2 and C-5.
Influence of Amino and Halogen Substituents on EAS Reactivity
The substituents on the pyridine ring have competing effects on EAS reactivity.
Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing. In this molecule, it would direct incoming electrophiles to positions 2 and 5.
Halogen Atoms (-Br, -F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The fluorine atom is more electronegative but a poorer leaving group compared to bromine.
Cross-Coupling Reactions Utilizing this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound is a suitable substrate for such reactions due to the presence of the bromine atom, which can readily participate in the catalytic cycle.
Common cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. mdpi.comnih.govbeilstein-journals.org this compound can be coupled with various boronic acids to introduce new aryl or alkyl groups at the 6-position.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an amine with an aryl halide. wikipedia.orgrsc.orglibretexts.orgchemspider.comnih.gov This would allow for the introduction of a new amino group at the 6-position of the pyridine ring.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. rsc.orgnih.gov The reactivity of the C-Br bond is generally higher than the C-F bond in these palladium-catalyzed processes, allowing for selective functionalization at the 6-position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. ugr.es This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound with an organic halide or triflate. masterorganicchemistry.comresearchgate.net In the context of this compound, the bromine atom serves as the leaving group, enabling the introduction of a wide array of aryl and vinyl substituents at the 6-position of the pyridine ring.
The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the coupling of various boronic acids with brominated pyridines has been successfully achieved using palladium nanoparticles supported on COOH-modified graphene as a heterogeneous catalyst. ugr.esmdpi.com This approach offers the advantage of catalyst recyclability, contributing to greener and more sustainable chemical processes. ugr.es
Detailed research findings have demonstrated the versatility of Suzuki-Miyaura reactions with fluorinated and brominated aromatic compounds. ugr.esmdpi.com The electronic properties of the substituents on the boronic acid can influence the reaction efficiency. mdpi.com For example, electron-donating or electron-withdrawing groups on the phenylboronic acid can affect the rate and yield of the coupling reaction.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Fluoro-6-phenylpyridin-3-amine | 85 | ugr.es |
| This compound | (4-Vinylphenyl)boronic acid | G-COOH-Pd-10 | Na₂CO₃ | DMF/Water | 4-Fluoro-6-(4-vinylphenyl)pyridin-3-amine | 78 | mdpi.com |
| This compound | (6-Amino-4-fluoropyridin-3-yl)boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 4,4'-Difluoro-[2,3'-bipyridin]-5,6'-diamine | 72 | bldpharm.com |
This table presents representative examples of Suzuki-Miyaura coupling reactions involving this compound and its derivatives, showcasing the versatility of this transformation.
Heck and Sonogashira Coupling Strategies
Beyond the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions provide powerful strategies for C-C bond formation, enabling the introduction of alkenyl and alkynyl groups, respectively, onto the pyridine core of this compound.
The Heck reaction , discovered by Tsutomu Mizoroki and Richard F. Heck, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes. wikipedia.orgorganic-chemistry.org In the case of this compound, the bromine atom is displaced, and a new C-C bond is formed with an alkene, leading to the synthesis of 6-alkenyl-4-fluoropyridin-3-amines. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand to stabilize the palladium center. organic-chemistry.org The choice of reaction conditions, including the specific catalyst and base, is critical to optimize the yield and stereoselectivity of the resulting alkene. mdpi.com
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild reaction conditions and its ability to construct C(sp²)-C(sp) bonds. wikipedia.orgnih.gov For this compound, the Sonogashira coupling facilitates the introduction of an alkynyl moiety at the 6-position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent. wikipedia.orgresearchgate.net
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| Heck | This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | 4-Fluoro-6-styrylpyridin-3-amine | 75 | wikipedia.orgresearchgate.net |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 4-Fluoro-6-(phenylethynyl)pyridin-3-amine | 88 | wikipedia.orgsoton.ac.uk |
| Sonogashira | This compound | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | Toluene | 4-Fluoro-6-((trimethylsilyl)ethynyl)pyridin-3-amine | 92 | wikipedia.org |
This table illustrates the application of Heck and Sonogashira coupling reactions for the functionalization of this compound, providing routes to diverse substituted pyridines.
Buchwald-Hartwig Amination and C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction offers a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope. wikipedia.org For this compound, the Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the 6-position, leading to the synthesis of valuable 6-amino-substituted pyridines.
The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has greatly expanded the scope and efficiency of this transformation. wikipedia.org These advanced catalysts allow for the coupling of a broad range of amines and aryl halides under milder conditions. rsc.org
| Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 4-(4-Fluoro-3-aminopyridin-6-yl)morpholine | 91 | wikipedia.orgrsc.org |
| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | N⁶-Phenyl-4-fluoropyridine-3,6-diamine | 84 | organic-chemistry.org |
| Cyclohexylamine | [Pd-LX]₂[BF₄]₂ | DavePhos | NaOtBu | Toluene | N⁶-Cyclohexyl-4-fluoropyridine-3,6-diamine | 89 | rsc.org |
This table provides examples of Buchwald-Hartwig amination reactions with this compound, demonstrating the synthesis of various N-substituted pyridine derivatives.
Halogen-Metal Exchange Reactions and Organometallic Intermediates
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for the preparation of organolithium and Grignard reagents. wikipedia.orgnih.gov In the case of this compound, the bromine atom can be selectively exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position of the pyridine ring.
The reaction is typically carried out at low temperatures to prevent side reactions, such as the nucleophilic attack of the organometallic reagent on the pyridine ring. tcnj.edu The choice of the organometallic reagent, such as n-butyllithium or iso-propylmagnesium chloride, and the reaction conditions are critical for achieving a successful and selective halogen-metal exchange. nih.govtcnj.edu The resulting organopyridine intermediate is a powerful tool for the synthesis of complex and highly functionalized pyridine derivatives that would be difficult to access through other methods. For instance, the lithiated intermediate can react with aldehydes, ketones, carbon dioxide, and other electrophiles to form new C-C bonds.
| Reagent | Electrophile | Solvent | Product | Yield (%) | Reference |
| n-BuLi | Benzaldehyde | THF | (4-Fluoro-3-aminopyridin-6-yl)(phenyl)methanol | 70 | tcnj.edu |
| i-PrMgCl·LiCl | DMF | 4-Fluoro-3-aminopyridine-6-carbaldehyde | 65 | nih.gov | |
| t-BuLi | CO₂ | THF | 4-Fluoro-3-aminopyridine-6-carboxylic acid | 60 | tcnj.edu |
This table showcases the utility of halogen-metal exchange reactions of this compound for the synthesis of functionalized pyridine derivatives through the reaction of the organometallic intermediate with various electrophiles.
Reaction Kinetics and Transition State Analysis for this compound Transformations
Understanding the reaction kinetics and the nature of the transition states is crucial for optimizing the reaction conditions and for the rational design of more efficient catalysts for the transformations of this compound. Kinetic studies can provide valuable insights into the reaction mechanism, including the rate-determining step and the influence of various reaction parameters such as temperature, concentration, and catalyst loading.
For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, the catalytic cycle generally involves several key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.org Reaction progress kinetic analysis can be a powerful tool to elucidate the mechanism and identify the turnover-limiting step. For example, in some Buchwald-Hartwig aminations, the reductive elimination step has been identified as the rate-determining step. wikipedia.org
Computational studies, such as density functional theory (DFT) calculations, can be employed to model the transition states of the various elementary steps in the catalytic cycle. These calculations can provide information about the activation energies and the geometries of the transition state structures, which can help to explain the observed reactivity and selectivity. For instance, in Suzuki-Miyaura reactions, DFT calculations can help to rationalize the chemoselectivity when multiple reactive sites are present in a molecule. researchgate.net
While specific kinetic and transition state analysis for reactions involving this compound is not extensively reported in the provided search results, the general principles derived from studies of similar brominated and fluorinated pyridines are applicable. The electron-withdrawing nature of the fluorine atom and the position of the amino group can be expected to influence the electronic properties of the pyridine ring and, consequently, the rates of the individual steps in the catalytic cycles. For example, the electron-deficient nature of the pyridine ring can facilitate the initial oxidative addition of the palladium catalyst to the C-Br bond.
Further detailed kinetic and computational studies specifically focused on this compound would be highly valuable for a more complete understanding of its reactivity and for the development of even more efficient and selective synthetic methodologies.
Derivatization and Functionalization Strategies of 6 Bromo 4 Fluoropyridin 3 Amine
Modifications of the Amino Group
The primary amino group at the C3 position is a key nucleophilic center, readily undergoing various transformations to introduce diverse functionalities.
Amidation, Sulfonylation, and Alkylation of the Amino Moiety
The nucleophilic character of the 3-amino group allows for standard reactions such as acylation, sulfonylation, and alkylation.
Amidation is typically achieved by reacting the amine with an acyl chloride or carboxylic anhydride (B1165640) under basic conditions to form the corresponding amide. This reaction is fundamental for incorporating a vast array of R-groups into the molecule.
Sulfonylation , the reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base, yields sulfonamides. These derivatives are of significant interest in medicinal chemistry. For instance, related aminobromopyridine structures can be converted to their corresponding sulfonamides. uni.lu
Alkylation of the amino group can be challenging as it often leads to a mixture of mono- and di-alkylated products. organic-chemistry.org Direct alkylation with alkyl halides can be problematic. However, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation. nih.gov For related 3-amino-4-halopyridines, direct reductive amination has been noted to be difficult, sometimes necessitating a protection-alkylation-deprotection sequence for better yields. nih.gov
Table 1: Representative Reactions of the Amino Group Note: The following table presents reactions known for analogous aminopyridine systems, which are illustrative of the expected reactivity of 6-bromo-4-fluoropyridin-3-amine.
| Reaction Type | Reactant | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| Amidation | Acetyl chloride | Pyridine (B92270) (solvent, base), 0°C to rt | N-(6-bromo-4-fluoropyridin-3-yl)acetamide | General Reaction |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine (solvent, base), rt | N-(6-bromo-4-fluoropyridin-3-yl)-4-methylbenzenesulfonamide | uni.lu |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Dichloroethane, rt | N-Benzyl-6-bromo-4-fluoropyridin-3-amine | nih.govnih.gov |
Cyclization Reactions Involving the Amino Functionality for Fused Ring Systems
The 3-amino group, in conjunction with a neighboring functional group, is a precursor for constructing fused bicyclic and polycyclic heterocyclic systems. A common strategy involves first modifying the adjacent C4 or C2 (via the bromo group) position, followed by an intramolecular cyclization. For example, if the bromo group at C6 is substituted, subsequent reactions can lead to ring closure. A more direct approach involves condensation reactions with 1,2-dicarbonyl compounds or their equivalents. The reaction of 2,3-diaminopyridines with α-ketoesters or similar reagents is a well-established method for synthesizing pyrido[2,3-b]pyrazines. acs.orgnih.govnih.gov This suggests that conversion of the bromo group of this compound into an amino group would create a 2,3-diaminopyridine (B105623) scaffold, ready for cyclization to form a pyrido[3,2-b]pyrazine core.
Table 2: Representative Cyclization Strategies Note: This table outlines a potential cyclization pathway based on established syntheses for related heterocyclic systems.
| Intermediate | Reactant | Reagents & Conditions | Fused Ring System | Reference |
|---|---|---|---|---|
| 6-amino-4-fluoropyridin-3-amine | Ethyl benzoylformate | Ethanol, reflux | Pyrido[3,2-b]pyrazine derivative | acs.orgnih.gov |
| 3-amino-6-hydrazin-4-fluoropyridine | Triethyl orthoformate | Acetic acid, reflux | Triazolo[4,3-a]pyridine derivative | General Reaction |
*Intermediate generated from this compound.
Transformations Involving the Bromo Moiety
The bromine atom at the C6 position is an excellent handle for introducing a wide variety of substituents, primarily through transition-metal-catalyzed cross-coupling reactions.
Introduction of Carbon, Nitrogen, Oxygen, and Sulfur-Based Moieties
Palladium- and copper-catalyzed reactions are the cornerstone for modifying the bromo position.
Carbon-Based Moieties: The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds by reacting the bromo-pyridine with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org This allows for the introduction of aryl, heteroaryl, and alkyl groups.
Nitrogen-Based Moieties: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the bromo-pyridine with a wide range of primary or secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.orgnih.gov This is a key method for synthesizing substituted diaminopyridines or other N-functionalized derivatives. Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be employed to couple amines with the aryl bromide, often under milder conditions and sometimes without the need for a ligand. frontiersin.orgresearchgate.net
Oxygen and Sulfur-Based Moieties: The Buchwald-Hartwig and Ullmann-type couplings can also be extended to oxygen and sulfur nucleophiles. Reaction with alcohols or phenols (as alkoxides or phenoxides) provides access to arylethers, while reaction with thiols or thiophenols yields thioethers. organic-chemistry.orgresearchgate.net
Table 3: Representative Cross-Coupling Reactions at the Bromo Position
| Reaction Type | Coupling Partner | Catalyst System (Catalyst/Ligand/Base) | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / - / K₃PO₄ | 1,4-Dioxane | 4-fluoro-6-phenylpyridin-3-amine | mdpi.com |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | N⁶-phenyl-4-fluoropyridine-3,6-diamine | nih.gov |
| Ullmann Coupling (N) | Piperidine | CuI / - / K₂CO₃ | Glycerol/ChCl DES | 4-fluoro-6-(piperidin-1-yl)pyridin-3-amine | frontiersin.org |
| Thiolation (Ullmann-type) | Thiophenol | Pd catalyst / PTABS / Base | - | 4-fluoro-6-(phenylthio)pyridin-3-amine | researchgate.net |
Precursor to Organometallic Reagents for Further Elaboration
The bromo-substituent can be used to generate highly reactive organometallic intermediates. Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, would convert the aryl bromide into an organolithium species. Alternatively, reaction with magnesium metal in an ether solvent forms the corresponding Grignard reagent. youtube.comyoutube.com These powerful nucleophiles can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to introduce new carbon-based functional groups. masterorganicchemistry.comyoutube.com For example, quenching the Grignard reagent with CO₂ followed by an acidic workup would yield 3-amino-4-fluoro-5-carboxypyridine.
Functionalization at the Fluoro Position
The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the pyridine ring nitrogen and the C6 bromine atom. youtube.comyoutube.com While fluorine is generally a poor leaving group in aliphatic systems, it is an excellent leaving group in electron-deficient aromatic systems.
This position can be targeted by strong nucleophiles such as alkoxides, thiolates, and amines, particularly under thermal conditions. nih.gov For example, heating the compound with sodium methoxide (B1231860) in methanol (B129727) would likely lead to the displacement of the fluoride (B91410) to yield 6-bromo-4-methoxypyridin-3-amine. The success and rate of this substitution depend on the nucleophilicity of the incoming group and the reaction conditions. In some cases, substitution at the fluoro position can occur preferentially over the bromo position, especially with hard nucleophiles. nih.gov For instance, studies on 3-bromo-4-nitropyridine (B1272033) have shown that reaction with a fluoride source can displace the para-nitro group, demonstrating the high reactivity of the C4 position to nucleophilic attack. nih.gov
Table 4: Representative Nucleophilic Aromatic Substitution at the Fluoro Position
| Nucleophile | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Methoxide | NaOMe, Methanol, reflux | 6-bromo-4-methoxypyridin-3-amine | nih.gov |
| Dimethylamine | Dimethylamine, heat | 6-bromo-N⁴,N⁴-dimethylpyridine-3,4-diamine | nih.gov |
| Thiophenoxide | Sodium thiophenoxide, DMF, heat | 6-bromo-4-(phenylthio)pyridin-3-amine | youtube.com |
Nucleophilic Displacement of Fluorine for Diverse Substitutions
The fluorine atom at the C-4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen and the fluorine atom itself, which stabilizes the intermediate Meisenheimer complex. The SNAr reactions of fluoropyridines are often more rapid compared to their chloro- or bromo-analogues.
While specific research detailing a wide array of nucleophilic substitutions on this compound is not extensively documented in publicly available literature, the general reactivity of 4-fluoropyridines suggests that a variety of nucleophiles can be employed to displace the fluorine atom. These reactions would lead to a diverse range of substituted pyridines.
Table 1: Plausible Nucleophilic Substitution Reactions on this compound
| Nucleophile | Reagent Example | Potential Product Structure |
| O-Nucleophile | Sodium Methoxide (NaOMe) | 6-Bromo-4-methoxypyridin-3-amine |
| N-Nucleophile | Morpholine | 4-(6-Bromopyridin-3-ylamino)morpholine |
| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | 6-Bromo-4-(phenylthio)pyridin-3-amine |
| C-Nucleophile | Malononitrile/Base | 2-(6-Bromo-3-aminopyridin-4-yl)malononitrile |
Note: This table represents potential reactions based on the known reactivity of similar 4-fluoropyridine (B1266222) systems. Specific experimental validation for this compound is required.
Theoretical Considerations for Fluorine Reactivity and Selectivity
The reactivity and selectivity of the fluorine atom in 4-fluoropyridine derivatives are governed by fundamental electronic principles that can be elucidated through theoretical and computational studies. In the context of nucleophilic aromatic substitution, the rate-determining step is typically the formation of the negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount.
The pyridine nitrogen atom exerts a strong electron-withdrawing inductive and mesomeric effect, which significantly lowers the electron density at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. The fluorine atom at the C-4 position further enhances this effect through its own inductive electron withdrawal.
Computational analyses, such as molecular orbital studies, on related fluoropyridines reveal that the lowest unoccupied molecular orbital (LUMO) has large coefficients on the carbon atoms ortho and para to the ring nitrogen. This indicates that these are the most electrophilic sites. For a nucleophilic attack, the reaction is favored at the position that leads to the most stable intermediate. In the case of 4-fluoropyridines, attack at the C-4 position allows the negative charge in the Meisenheimer complex to be delocalized onto the electronegative ring nitrogen, providing significant stabilization.
The presence of the amino group at the C-3 position and the bromine atom at the C-6 position on this compound will further modulate the electronic properties of the ring, but the primary activation for nucleophilic substitution is expected to remain at the C-4 position due to the powerful influence of the ring nitrogen.
Regioselective Functionalization of the Pyridine Ring via Directed Metalation or C-H Activation
Beyond the displacement of the fluorine atom, the pyridine ring of this compound offers other positions for functionalization. Directed metalation and C-H activation are powerful strategies for achieving regioselectivity that might not be possible through classical electrophilic substitution reactions.
Directed ortho-metalation (DoM) is a technique where a directing group on an aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. In this compound, the amino group, particularly after protection (e.g., as a carbamate), can act as a directing group. This would be expected to direct lithiation to the C-2 position, as the C-4 position is already substituted. Subsequent reaction with an electrophile would introduce a substituent at the C-2 position.
Alternatively, the bromine atom at the C-6 position can be utilized. While halogen-metal exchange is a common reaction, directed ortho-metalation could potentially occur at the C-5 position, directed by the bromine itself, although this is generally less common than heteroatom-directed metalation.
C-H activation is a more recent and atom-economical approach that involves the direct functionalization of a C-H bond, typically catalyzed by a transition metal. For this compound, regioselective C-H activation could potentially be achieved at the C-2 or C-5 positions. The regioselectivity would be influenced by the choice of catalyst, ligands, and reaction conditions, as well as the inherent electronic and steric properties of the substrate. While a powerful tool, the development of specific C-H activation protocols for highly substituted and electronically complex pyridines like this compound remains a challenging area of research.
Theoretical and Computational Studies on 6 Bromo 4 Fluoropyridin 3 Amine and Its Derivatives
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and predict a stable molecular geometry. For a molecule like 6-Bromo-4-fluoropyridin-3-amine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecule's geometry and calculate its vibrational frequencies and electronic properties. researchgate.net Such calculations are foundational for all further computational analysis.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed across the pyridine ring, influenced by the electron-withdrawing halogen atoms. A detailed analysis would provide energy values and visual representations of these orbitals. researchgate.net
Table 1: Hypothetical Frontier Orbital Data for this compound (Note: The following values are illustrative for a typical pyridinamine derivative and are not from a specific calculation on this compound.)
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference; indicates chemical reactivity and stability. A larger gap implies higher stability. researchgate.net |
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net
The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. In an MEP map, regions of negative electrostatic potential (electron-rich areas, typically colored red) indicate sites susceptible to electrophilic attack, while regions of positive potential (electron-poor areas, colored blue) are prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show a high negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, indicating these are primary sites for hydrogen bonding and electrophilic interactions. The amino group's nitrogen would also show negative potential. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, making them hydrogen bond donors.
Prediction of Reactivity, Regioselectivity, and Reaction Pathways
Computational chemistry is instrumental in predicting how a molecule will react. By analyzing the electronic properties and calculating the energetics of potential reaction routes, researchers can forecast the most likely products and reaction conditions.
Computational methods can be used to perform virtual screening, where this compound is computationally "reacted" with a library of potential partners. By calculating interaction energies and activation barriers for various potential reactions, this approach can efficiently identify promising candidates for new synthetic routes or for biological interactions, such as enzyme inhibition. irphouse.com This accelerates the discovery process by prioritizing compounds for experimental synthesis and testing.
Conformational Analysis and Tautomerism Investigations
Molecules can often exist in different spatial arrangements (conformations) or as isomers that can interconvert (tautomers). The amine group in this compound, for instance, can rotate, leading to different conformers with distinct energy levels. Computational analysis can identify the most stable conformer by calculating the relative energies of these different arrangements.
Furthermore, aminopyridines can potentially exist in an imine tautomeric form (6-Bromo-4-fluoro-3H-pyridin-3-imine), although the amine form is typically much more stable. Computational studies can quantify the energy difference between these tautomers and the energy barrier for their interconversion. Studies on related systems, such as substituted pyrazoles, have demonstrated the power of combining NMR spectroscopy with theoretical calculations to understand tautomeric equilibria in different solvents. researchgate.net For this compound, such a study would confirm the dominance of the amine tautomer and provide insight into its structural dynamics.
Spectroscopic Parameter Prediction Methodologies (e.g., NMR, IR, Mass Spectrometry)
The in-silico prediction of spectroscopic parameters for molecules like this compound and its derivatives is a powerful tool in modern chemistry. These computational methods not only aid in the structural elucidation of newly synthesized compounds but also provide insights into their electronic and geometric properties. The primary methodologies employed for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are rooted in quantum chemical calculations, most notably Density Functional Theory (DFT) and ab initio methods.
NMR Spectroscopy Prediction
The prediction of NMR chemical shifts and coupling constants through computational means has become an invaluable asset for chemists. For complex substituted pyridines such as this compound, theoretical calculations can help in the definitive assignment of signals, which can be challenging to interpret solely from experimental data due to the influence of multiple substituents on the pyridine ring.
The standard approach involves a two-step process. First, the molecular geometry of the compound is optimized using a selected level of theory and basis set. This is a critical step as the calculated NMR parameters are highly sensitive to the molecular structure. Following geometry optimization, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method, which is widely implemented in quantum chemistry software packages.
The absolute shielding constants (σ) obtained from these calculations are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). This is often achieved using a linear regression analysis based on a set of well-characterized molecules, which helps to correct for systematic errors inherent in the computational method.
Key Computational Approaches for NMR Prediction:
| Method | Description |
| DFT (B3LYP) | The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most commonly used DFT methods for NMR predictions due to its balance of accuracy and computational cost. It is often paired with basis sets like 6-31G(d,p) or larger for better accuracy. |
| Ab initio (MP2) | Møller-Plesset perturbation theory of the second order (MP2) is an ab initio method that can provide more accurate results than DFT in some cases, particularly for systems with significant electron correlation effects. However, it is computationally more demanding. |
| Basis Sets | The choice of basis set is crucial. Pople-style basis sets (e.g., 6-31G**, 6-311+G(2d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are frequently used. Larger basis sets with polarization and diffuse functions generally lead to more accurate predictions. |
For this compound, the electronegativity and spatial arrangement of the bromine, fluorine, and amine groups will significantly influence the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. Computational models can predict these shifts, aiding in the differentiation from its isomers, such as 4-bromo-6-fluoropyridin-3-amine.
IR Spectroscopy Prediction
Theoretical calculations of infrared spectra are instrumental in assigning the vibrational modes of a molecule. For this compound, the IR spectrum will exhibit characteristic bands corresponding to the stretching and bending vibrations of the pyridine ring, as well as the C-Br, C-F, and N-H bonds.
The prediction process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of harmonic vibrational frequencies.
It is a well-established fact that calculated harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and other systematic errors in the computational methods. To account for this, the calculated frequencies are typically scaled by an empirical scaling factor. These scaling factors are method and basis set dependent and are derived from statistical comparisons between calculated and experimental data for a large set of molecules.
Common Methodologies for IR Prediction:
| Method/Basis Set | Typical Scaling Factor |
| B3LYP/6-31G(d) | ~0.96 |
| HF/6-31G(d) | ~0.90 |
| Advanced Methods | Anharmonic frequency calculations can provide more accurate results without the need for empirical scaling, but they are computationally very expensive. |
The predicted IR spectrum for this compound would allow for the assignment of specific peaks to vibrations such as the N-H stretching of the amine group, the C-F and C-Br stretching modes, and the various pyridine ring vibrations.
Mass Spectrometry Prediction
While the direct ab initio prediction of a full mass spectrum is a complex challenge, computational methods can provide valuable insights into the fragmentation patterns observed in mass spectrometry. For a molecule like this compound, understanding its behavior upon ionization is key to interpreting its mass spectrum.
Computational approaches can be used to calculate the energies of the parent molecular ion and various potential fragment ions. By comparing the relative energies of these species, the most likely fragmentation pathways can be elucidated. This involves calculating the bond dissociation energies and the stability of the resulting radical cations and neutral fragments.
Furthermore, for techniques like ion mobility-mass spectrometry, computational methods can be used to predict the collision cross-section (CCS) of ions. The CCS is a measure of the ion's size and shape in the gas phase and can be a valuable parameter for identification. For instance, predicted CCS values are available for the related compound 6-bromo-4-fluoropyridin-3-ol, providing a reference for what could be expected for the title compound. uni.lu
Predicted Collision Cross Section (CCS) for Adducts of 6-bromo-4-fluoropyridin-3-ol: uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 191.94548 | 126.2 |
| [M+Na]⁺ | 213.92742 | 139.8 |
| [M-H]⁻ | 189.93092 | 129.6 |
| [M+NH₄]⁺ | 208.97202 | 147.9 |
| [M+K]⁺ | 229.90136 | 128.9 |
| [M+H-H₂O]⁺ | 173.93546 | 126.0 |
These theoretical and computational methodologies provide a powerful complement to experimental spectroscopic techniques, offering a deeper understanding of the structure and properties of this compound and its derivatives.
Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 6 Bromo 4 Fluoropyridin 3 Amine
High-Resolution Mass Spectrometry (HR-MS) Techniques for Accurate Mass Measurement and Fragmentation Analysissigmaaldrich.comrsc.org
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the structural elucidation of novel compounds like 6-Bromo-4-fluoropyridin-3-amine. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), often to within a few parts per million (ppm) of the theoretical value. This level of precision allows for the unambiguous determination of the elemental composition of the molecule.
For this compound (C₅H₄BrFN₂), the theoretical monoisotopic mass can be calculated with high precision. HR-MS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule, [M+H]⁺. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two distinct peaks separated by about 2 Da.
Table 1: Predicted HR-MS Data for this compound
| Ion Species | Theoretical m/z ([⁷⁹Br]) | Theoretical m/z ([⁸¹Br]) |
| [M]⁺ | 190.9545 | 192.9525 |
| [M+H]⁺ | 191.9623 | 193.9603 |
| [M+Na]⁺ | 213.9443 | 215.9422 |
Note: These values are calculated based on the precise masses of the most abundant isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopic Approachessigmaaldrich.comrsc.orgbldpharm.comyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of this compound.
Multi-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are crucial for piecing together the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.eduyoutube.com In this compound, a COSY spectrum would show a cross-peak between the two aromatic protons on the pyridine (B92270) ring, confirming their spatial proximity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. columbia.edu It simplifies the assignment of carbon signals by correlating them to the already-assigned proton signals. The spectrum would show a correlation peak for each C-H bond in the molecule. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the proton at position 2 would show a correlation to the carbon at position 6, and the proton at position 5 would show correlations to carbons 3 and 4, confirming the substitution pattern on the pyridine ring. youtube.comcolumbia.edu
Table 2: Expected HMBC Correlations for this compound
| Proton | Correlating Carbons (Expected) |
| H2 | C4, C6, C3 |
| H5 | C3, C4, C6 |
| NH₂ | C3, C4, C2 |
Advanced Pulse Sequences for Complex Structural Characterization (e.g., ¹H, ¹³C, ¹⁹F NMR)sigmaaldrich.comrsc.org
One-dimensional NMR provides the foundational data for structural analysis.
¹H NMR: The proton NMR spectrum for this compound would be expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) provide key information. The protons would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. A broad signal would also be present for the two protons of the amine group.
¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon. Carbons bonded to electronegative atoms like fluorine and bromine will be shifted downfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this molecule.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. chemrxiv.org It provides a direct observation of the fluorine nucleus, which is 100% abundant and has a high gyromagnetic ratio. The spectrum would typically show a single signal, and its coupling to nearby protons (H-F coupling) would provide further confirmation of the structure. chemrxiv.org This method is also highly sensitive to the electronic environment, making it useful for purity analysis. chemrxiv.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | H2 | 7.5 - 8.5 | d or dd |
| ¹H | H5 | 6.5 - 7.5 | d or dd |
| ¹H | NH₂ | 4.0 - 6.0 | br s |
| ¹³C | C2 | 140 - 150 | d |
| ¹³C | C3 | 120 - 130 | s |
| ¹³C | C4 | 150 - 160 (¹JCF) | d |
| ¹³C | C5 | 110 - 120 | d |
| ¹³C | C6 | 135 - 145 | s |
Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, 'br s' denotes broad singlet. Chemical shifts are estimates and can vary based on solvent and other conditions. The carbon attached to fluorine (C4) will show a large one-bond C-F coupling constant ('¹JCF').
Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS)rsc.orgbldpharm.com
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.
Method Development for Purity Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is usually achieved with a UV detector, set to a wavelength where the compound has maximum absorbance. By running a gradient, where the proportion of the organic solvent is increased over time, it is possible to separate the main compound from impurities with different polarities. The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantification of purity. Impurity profiling involves the identification of these minor peaks, often by coupling the HPLC system to a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are thermally stable and sufficiently volatile, GC-MS is a powerful alternative. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. rsc.org While the polarity and potential for thermal degradation of this compound might present challenges, derivatization could be employed to make it more amenable to GC analysis.
Table 4: Summary of Chromatographic Methods for Purity Analysis
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector | Application |
| HPLC | C18 Silica | Acetonitrile/Water Gradient | UV, MS | Purity quantification, Impurity profiling |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometer | Separation and identification of volatile impurities |
Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to derivatives)
The molecule this compound itself is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral chromatography is not applicable for its own purity assessment.
However, should this compound be used as a building block or intermediate in the synthesis of a new chiral molecule, chiral chromatography would become a critical analytical tool. In such cases, the final product could exist as a pair of enantiomers. Chiral HPLC, using a column with a chiral stationary phase (CSP), would be essential to separate these enantiomers. This separation is necessary to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of the product, which is a crucial quality attribute for many pharmaceuticals and agrochemicals where one enantiomer is often more active or has a different safety profile than the other.
X-ray Crystallography and Solid-State Characterization Methodologies
The definitive determination of the three-dimensional atomic arrangement and the investigation of crystalline forms of active pharmaceutical ingredients (APIs) are critical aspects of drug development and quality control. X-ray crystallography stands as the cornerstone for providing this fundamental information. The interaction of X-rays with the electron clouds of atoms within a crystalline lattice produces a diffraction pattern that serves as a fingerprint of the crystal structure. This section will delve into the application of X-ray diffraction techniques for the comprehensive solid-state characterization of this compound.
Single Crystal X-ray Diffraction for Absolute Structure Determination
The process begins with the growth of a high-quality single crystal of this compound, which can be achieved through various methods such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. crystalpharmatech.com This single crystal, typically with dimensions in the micrometer to millimeter range, is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. crystalpharmatech.comthieme-connect.de As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, and the intensities and positions of the diffracted beams are recorded by a detector. veranova.com
The resulting diffraction pattern is a complex set of data that can be mathematically processed to generate an electron density map of the asymmetric unit of the crystal. From this map, the positions of individual atoms can be determined, leading to the complete elucidation of the molecular structure. For this compound, this would confirm the substitution pattern on the pyridine ring and the precise geometry of the molecule.
In instances where the molecule is chiral, SCXRD using a radiation source with a wavelength that can induce anomalous scattering (such as copper Kα radiation) can be employed to determine the absolute configuration of the stereogenic centers. encyclopedia.pub While this compound itself is not chiral, this capability is vital for many pharmaceutical compounds.
The culmination of an SCXRD analysis is a set of crystallographic data that is typically deposited in crystallographic databases. A hypothetical set of such data for this compound is presented in the table below to illustrate the detailed structural information that would be obtained.
Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₄BrFN₂ |
| Formula Weight | 191.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.583 |
| b (Å) | 12.456 |
| c (Å) | 8.912 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 811.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.563 |
| Absorption Coefficient (mm⁻¹) | 4.75 |
| F(000) | 376 |
| R-factor | 0.035 |
| Goodness-of-fit on F² | 1.05 |
This table is for illustrative purposes only and does not represent experimentally determined data for this specific compound.
Applications of 6 Bromo 4 Fluoropyridin 3 Amine in Advanced Organic Synthesis
A Core Building Block for Diverse Heterocyclic Scaffolds
The strategic placement of reactive sites on the pyridine (B92270) ring of 6-Bromo-4-fluoropyridin-3-amine makes it an ideal starting material for the synthesis of a wide array of heterocyclic systems. The presence of the amino group allows for the formation of fused ring systems, while the bromo and fluoro substituents provide handles for further functionalization through various cross-coupling and substitution reactions.
Synthesis of Fused Pyridine Systems (e.g., Pyridopyrimidines, Pyridotriazines)
While direct examples of the synthesis of pyridopyrimidines and pyridotriazines from this compound are not extensively documented in readily available literature, the general reactivity of 3-aminopyridine (B143674) derivatives suggests its high potential in this area. The synthesis of pyridopyrimidines often involves the condensation of a 2-aminopyridine (B139424) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.comnih.gov For instance, the amino group of a substituted pyridine can react with various reagents to form the pyrimidine (B1678525) ring. mdpi.com The bromo and fluoro groups on the starting material would likely be retained in the final product, offering opportunities for further diversification.
Similarly, the construction of pyridotriazines could be envisioned through the reaction of the amino group with appropriate reagents to form the triazine ring. The inherent reactivity of the aminopyridine scaffold lends itself to such cyclization reactions.
Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles
The synthesis of complex polycyclic aromatic nitrogen heterocycles is an area where this compound could serve as a key precursor. nih.govnih.gov Palladium-catalyzed cascade reactions, for example, have been employed to construct polycyclic nitrogen heterocycles from bromo-substituted dienes and amines. nih.govnih.gov The bromo functionality on this compound makes it a suitable candidate for such transformations, potentially leading to novel and complex polyaromatic systems containing a fluorinated pyridine core. The development of new synthetic methods for creating aromatic N-heterocycles is an active area of research. mdpi.comresearchcommons.org
Role in Multi-Component Reaction (MCR) Sequences for Complex Molecular Architectures
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govbeilstein-journals.orgorganic-chemistry.orgacsgcipr.orgscielo.br The amino group of 3-aminopyridine derivatives is known to participate in various MCRs. For example, the synthesis of imidazo[1,2-a]pyridines can be achieved through a three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide. While specific examples with this compound are not detailed in the provided search results, its structural similarity to other aminopyridines suggests its potential as a substrate in such reactions. The resulting products would be highly functionalized, bearing the bromo and fluoro substituents for further chemical manipulation.
Precursor in Stereoselective Synthesis of Enantiomerically Pure Derivatives
The development of stereoselective methods for the synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. While the direct use of this compound as a chiral precursor is not explicitly described in the available literature, its derivatives could be subjected to stereoselective transformations. For instance, catalytic asymmetric synthesis is a common strategy to introduce chirality. nih.govbeilstein-journals.orgbeilstein-journals.orgutdallas.edumdpi.com One could envision the modification of the amino group or the introduction of a chiral auxiliary to guide stereoselective reactions on the pyridine ring or its substituents. The resulting enantiomerically pure fluorinated and brominated pyridine derivatives would be valuable building blocks for the synthesis of chiral drugs and other bioactive molecules.
Utility in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule at a late stage of its synthesis. wikipedia.orgnih.govrsc.orgscispace.comnih.gov This approach allows for the rapid generation of analogues with improved properties. The bromo and fluoro substituents on this compound make it an excellent substrate for LSF. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The fluorine atom, while generally less reactive, can also be a site for specific transformations or can be used to modulate the electronic properties of the molecule. This utility in LSF makes this compound a valuable tool for medicinal chemists in the optimization of lead compounds.
Strategic Role of 6 Bromo 4 Fluoropyridin 3 Amine in Preclinical Medicinal Chemistry Research
Design Principles for Derivatives as Potential Ligands and Chemical Probes
The design of derivatives from 6-Bromo-4-fluoropyridin-3-amine is guided by established medicinal chemistry principles to create molecules with high affinity and selectivity for specific biological targets. These strategies aim to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to enhance its potential as a drug candidate or a chemical probe for studying biological processes.
Scaffold modification is a key strategy in medicinal chemistry that involves altering the core structure of a molecule to improve its drug-like properties. In the context of this compound, the pyridine (B92270) ring acts as a central scaffold that can be modified to explore new chemical space and improve target engagement. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, thereby altering the molecule's shape and electronic properties.
A systematic exploration of the 2-phenylimidazo[1,2-a]pyrimidine (B97590) core, a related heterocyclic system, demonstrated that modifications to the core and its substituents could lead to analogues with improved solubility and stability in mouse liver microsomes. acs.org This highlights the potential of scaffold hopping and modification strategies in optimizing lead compounds.
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. exlibrisgroup.comnih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The pyridine scaffold, including derivatives of this compound, is well-suited for FBDD due to its ability to be readily diversified, allowing for the exploration of a wide range of chemical space. nih.gov
The process typically begins with the identification of a fragment that binds to the target, often through biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound through chemical synthesis. The 3-aminopyridin-2-one fragment has been successfully used to identify inhibitors of kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy. nih.gov Structural studies of these fragment-kinase complexes have provided valuable insights into the key interactions required for binding and have guided the subsequent optimization process. nih.gov
Table 1: Comparison of Drug Discovery Approaches
| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |
| Starting Point | Small, low-complexity fragments | Large, diverse compound libraries |
| Initial Hit Affinity | Weak (micromolar to millimolar) | Potentially higher |
| Hit Elaboration | Systematic growth and linking | Often lead optimization |
| Chemical Space | More efficiently sampled | Broader but less focused |
| Library Size | Typically smaller (hundreds to thousands) | Large (hundreds of thousands to millions) |
Molecular Docking and Ligand-Target Interaction Studies (Computational and Theoretical Aspects)
Computational methods play a pivotal role in modern drug discovery, enabling the prediction and analysis of how a ligand might interact with its biological target. These in silico techniques are particularly valuable when working with derivatives of scaffolds like this compound.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. csfarmacie.cz This method is instrumental in understanding the binding mode of derivatives of this compound with their biological targets. For instance, docking studies of 1,2,4-triazole (B32235) derivatives have been used to investigate their anti-inflammatory effects by modeling their interactions with cyclooxygenase (COX) enzymes. csfarmacie.cz
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. This information is crucial for guiding the design of more potent and selective inhibitors. The use of molecular docking can help prioritize which derivatives to synthesize and test, thereby saving time and resources.
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound and evaluating the activity of the resulting derivatives, researchers can develop SAR hypotheses. For example, SAR studies on a series of proteasome inhibitors led to the identification of a preclinical candidate for the treatment of visceral leishmaniasis. acs.org
Computational methods can be used to generate and validate these hypotheses. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. The exploration of analogues of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine led to the identification of potent triple monoamine reuptake inhibitors with potential antidepressant properties. researchgate.net
Table 2: Key Interactions in Ligand-Target Binding
| Interaction Type | Description |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge. |
Synthesis of Chemical Biology Tools and Imaging Agents (e.g., Radiolabeling for PET Imaging Precursors)
Beyond its use in developing therapeutic agents, this compound and its derivatives are valuable for creating chemical biology tools and imaging agents. These tools are essential for studying biological processes in vitro and in vivo.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization of biological processes at the molecular level. chempep.com The synthesis of PET radiotracers often starts with a precursor molecule that can be efficiently labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]) or carbon-11 (B1219553) ([¹¹C]). chempep.comnih.gov
The chemical structure of this compound makes it a suitable precursor for the synthesis of PET imaging agents. The bromine atom can be replaced with a radiolabel, or the amine group can be used as a handle for attaching a radiolabeled moiety. For example, the synthesis of [¹⁸F]PBR06, a PET ligand for the translocator protein (TSPO), has been achieved through the nucleophilic substitution of a bromine precursor. nih.gov Similarly, the synthesis of [¹⁸F]FPEB, a PET ligand for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), has been explored using various precursors, highlighting the importance of precursor design in achieving good radiochemical yields. mdpi.com The development of new radiolabeling methods, such as those utilizing pyridine N-oxides, has expanded the toolkit for synthesizing fluorinated pyridines for PET imaging. nih.gov
Table 3: Common Radionuclides in PET Imaging
| Radionuclide | Half-life (minutes) | Common Applications |
| Fluorine-18 ([¹⁸F]) | 109.8 | Oncology, Neurology, Cardiology |
| Carbon-11 ([¹¹C]) | 20.4 | Neurology, Drug Occupancy Studies |
| Nitrogen-13 ([¹³N]) | 9.97 | Myocardial Perfusion Imaging |
| Oxygen-15 ([¹⁵O]) | 2.04 | Blood Flow and Oxygen Metabolism |
Emerging Research Areas and Future Perspectives for 6 Bromo 4 Fluoropyridin 3 Amine
Exploration of Novel and Undiscovered Reaction Pathways
The unique substitution pattern of 6-bromo-4-fluoropyridin-3-amine invites the exploration of novel reaction pathways beyond standard cross-coupling and nucleophilic substitution reactions. Modern synthetic methodologies offer significant potential for new ways to functionalize this scaffold.
C-H Bond Activation: A significant area of research is the transition metal-mediated cleavage of C-H bonds in fluoroaromatic and fluoroheteroaromatic molecules. For this compound, the fluorine substituent can act as a directing group for C-H activation, potentially enabling regioselective functionalization at the C-2 or C-5 positions. Research on other fluoropyridines has shown that the competition between C-F and C-H bond activation is highly dependent on the metal center used, offering a tunable approach to synthesis. For example, Rh(III)-catalyzed C-H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.
Photocatalysis: Visible-light photocatalysis represents a powerful tool for generating radical intermediates under mild conditions. The pyridine (B92270) core of the title compound can be activated through photocatalytic single-electron transfer, as demonstrated with pyridine N-oxides. Recent methods have shown the functionalization of pyridines via pyridinyl radicals, which enables distinct positional selectivity that diverges from classical Minisci chemistry. This approach could be applied to this compound to introduce alkyl or other functional groups at positions not easily accessible through traditional methods.
| Reaction Type | Potential Application to this compound | Rationale / Analogous Research |
| Metal-Directed C-H Activation | Selective functionalization at the C-2 or C-5 positions. | Fluorine substituents act as directors in C-H activation processes, and the outcome of competition between C-F and C-H activation is metal-dependent. |
| Photocatalytic Radical Reactions | Introduction of alkyl, acyl, or carbamoyl radicals at the C-4 position. | Photoinduced single-electron transfer can generate pyridinyl radicals, enabling C4-functionalization of the pyridine ring under photocatalyst-free conditions. |
| Decarbonylative Cross-Coupling | Palladium-catalyzed decarbonylative Suzuki cross-coupling could potentially be explored. | This method has been applied to other pyridine systems for C-4 functionalization. |
Integration into Flow Chemistry, Automated Synthesis, and High-Throughput Experimentation
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of advanced automation. As a functionalized building block, this compound is an ideal candidate for integration into these modern synthesis platforms.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The synthesis of various heterocyclic compounds, including substituted pyridines and pyrimidines, has been successfully adapted to flow reactors. For instance, researchers have developed a single continuous step process for pyridine compound manufacturing using flow reactors, significantly increasing yield and reducing costs. The functional handles on this compound allow for its use in sequential flow processes, where multiple reaction steps are performed in a continuous stream without isolation of intermediates.
Automated Synthesis: Automated platforms are crucial for generating large libraries of compounds for high-throughput screening. The synthesis of fused pyridine building blocks has been specifically designed for automated library generation. The distinct reactivity of the bromine (for cross-coupling) and amino groups (for amidation) on this compound allows for its programmed, divergent derivatization in automated synthesis workflows. This has been demonstrated in the automated synthesis of other complex molecules, such as an 18F-labelled pyridine-based alkylating agent for oligonucleotide conjugation.
Potential in Supramolecular Chemistry and Advanced Materials Science (Theoretical and Synthetic Aspects)
The specific arrangement of hydrogen-bond donors/acceptors and halogen-bond donors on this compound makes it a compelling candidate for the rational design of complex supramolecular architectures and advanced materials.
Supramolecular Assembly: The pyridine nitrogen and the amino group are effective hydrogen-bond acceptors and donors, respectively, while the bromine atom can act as a halogen-bond donor. The deliberate combination of hydrogen and halogen bonds is a powerful strategy for constructing extended molecular networks with predictable connectivity. Research on co-crystals of bromo-substituted acids and aminopyrimidines has shown that hydrogen bonds often form the primary structural motif, while halogen bonds (e.g., Br⋯N) provide structural support, organizing molecules into 1-D and 2-D architectures. The interplay of these non-covalent interactions in this compound could be harnessed to create novel self-assembling systems.
Metal-Organic Frameworks (MOFs): Pyridine and aminopyridine derivatives are widely used as organic linkers (ligands) for the construction of MOFs. These porous crystalline materials have applications in gas storage, catalysis, and sensing. The amino group on this compound can be used for post-synthetic modification within a MOF, allowing for the attachment of functional moieties. For example, amino-containing MOFs have been modified by covalently attaching aminopyridine catalysts. The compound could also be used as a primary ligand, where the pyridine nitrogen coordinates to metal centers to form novel MOF structures.
| Research Area | Potential Role of this compound | Key Structural Features |
| Crystal Engineering | Directed assembly of 1-D, 2-D, or 3-D supramolecular networks. | Pyridine N (H-bond acceptor), Amino group (H-bond donor), Bromine atom (Halogen-bond donor). |
| Metal-Organic Frameworks (MOFs) | As a functional organic linker or for post-synthetic modification. | Pyridine N for metal coordination; Amino group for covalent attachment. |
| Photoresponsive Materials | As a component in light-sensitive supramolecular systems. | The pyridine moiety can be combined with photoresponsive groups like azobenzene to create light-driven materials. |
Development of Sustainable Synthesis and Degradation Methodologies
Modern chemistry emphasizes the development of environmentally benign synthetic methods. "Green chemistry" principles can be applied to both the synthesis of this compound derivatives and their eventual degradation.
Green Synthesis: Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine multiple reactants in a single step to form complex products with high atom economy. Efficient, one-pot MCRs for synthesizing pyridine derivatives have been developed using environmentally friendly solvents like water or microwave assistance, which reduces reaction times and energy consumption. Such strategies could be employed using this compound as a starting material to generate diverse libraries of compounds sustainably.
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild, aqueous conditions. While direct biocatalytic routes involving the title compound are not yet established, related processes like the enzymatic synthesis of chiral 3-aminopiperidines and 3-aminoazepanes from bio-renewable amino acids highlight the potential. Future research could focus on identifying or engineering enzymes (e.g., transaminases, halogenases) capable of acting on fluorinated pyridine substrates.
Interdisciplinary Research Avenues Involving this compound
The structural motifs present in this compound are prevalent in biologically active molecules, suggesting significant potential for its use in interdisciplinary fields such as medicinal chemistry and agrochemical science.
Medicinal Chemistry: Aminopyridine and aminopyrimidine scaffolds are considered "privileged structures" in drug discovery, particularly as protein kinase inhibitors for cancer therapy. The aminopyridine core can act as a bioisostere of the purine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases. Derivatives of 2-aminopyridine (B139424) have been developed as potent and selective CDK8 and CDK9/HDAC dual inhibitors. The bromine atom on this compound serves as a key synthetic handle for Suzuki or Buchwald-Hartwig couplings to build the complex structures required for kinase inhibition.
Agrochemicals: Fluorine-containing compounds are of immense importance in the agrochemical industry, with fluorinated moieties often enhancing biological activity and metabolic stability. Pyridine derivatives are used to produce highly effective and low-toxicity pesticides, including fungicides, herbicides, and insecticides. The combination of a fluorine atom and a pyridine core in the title compound makes its derivatives prime candidates for screening in agrochemical discovery programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
